molecular formula C10H10F2O2 B1402310 Ethyl 2,4-difluoro-6-methylbenzoate CAS No. 1806307-07-2

Ethyl 2,4-difluoro-6-methylbenzoate

Cat. No.: B1402310
CAS No.: 1806307-07-2
M. Wt: 200.18 g/mol
InChI Key: WDWNQVJVUYQWKS-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-6-methylbenzoate is a synthetic fluorinated aromatic building block of interest in advanced organic synthesis and pharmaceutical research. The presence of fluorine atoms and the ester functional group on the benzoate core makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. Researchers may utilize this compound in cross-coupling reactions, as a precursor to carboxylic acids or amides, or in the synthesis of compounds for agrochemical and material science applications. Fluorinated benzoates are often explored for their potential to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2,4-difluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNQVJVUYQWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Substitution and Methylation

The initial step generally involves the substitution of a benzene ring with methyl groups at specific positions. This can be achieved via electrophilic aromatic substitution (EAS) reactions, such as methylation using methylating agents like methyl iodide or dimethyl sulfate, often catalyzed by Lewis acids like aluminum chloride. Alternatively, starting from methylated precursors like toluene derivatives can streamline the process.

Key Conditions:

  • Use of Friedel-Crafts methylation with methyl chloride or methyl iodide.
  • Catalysis with aluminum chloride.
  • Control of temperature (typically 0–25°C) to favor mono-methylation at desired positions.

Introduction of the Carboxylate Group (Esterification)

The final step involves converting the substituted aromatic into the ester form, specifically ethyl ester.

Procedure:

  • Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
  • Alternatively, direct esterification of the acid chloride derivative with ethanol under reflux conditions.

Summary of the Synthesis Route

Step Description Reagents & Conditions Purpose
1 Methylation of benzene derivative Methyl chloride or methyl iodide, AlCl₃, 0–25°C Introduce methyl group at desired position
2 Regioselective fluorination Selectfluor or DAST, 0–25°C Introduce fluorine atoms at positions 2 and 4
3 Esterification Ethanol, sulfuric acid, reflux Convert carboxylic acid to ethyl ester

Data-Driven Insights and Research Findings

  • Patented Methods: Patent CN112574040A describes a synthesis route for similar aromatic esters involving nitration, halogenation, and esterification, emphasizing operational simplicity and high yields.
  • Research on Aromatic Fluorination: Studies indicate that electrophilic fluorination on methyl-substituted benzenes yields regioselective fluorination at ortho and para positions, aligning with the desired substitution pattern for ethyl 2,4-difluoro-6-methylbenzoate.
  • Esterification Efficiency: Fischer esterification under reflux conditions typically achieves yields exceeding 90%, with purification via distillation or chromatography.

Notes on Optimization and Industrial Scale-Up

  • Regioselectivity: Use of directing groups and controlled fluorination conditions are critical to ensure fluorine substitution at the correct positions.
  • Yield Maximization: Sequential purification after each step reduces impurities and improves overall yield.
  • Raw Material Availability: Starting from commercially available methylbenzenes and fluorinating agents facilitates scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-difluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Derivatives with different substituents replacing the fluorine atoms.

    Reduction: Ethyl 2,4-difluoro-6-methylbenzyl alcohol.

    Oxidation: 2,4-difluoro-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,4-difluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2,4-difluoro-6-methylbenzoate with structurally related compounds based on substituents, molecular properties, and applications inferred from the evidence:

Compound Name CAS Number Formula Substituents Molecular Weight Key Features/Applications Reference
Ethyl 2,4-difluoro-6-methylbenzoate* Not provided C₁₀H₁₀F₂O₂ 2,4-difluoro; 6-methyl; ethyl ester ~200.18 Hypothesized pesticidal/agrochemical N/A
Ethyl 2,4-difluoro-6-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 2,4-difluoro; 6-methoxy; ethyl ester 230.21 Higher lipophilicity due to methoxy group; potential intermediate
Ethyl 2,4-dibromo-6-fluorobenzoate 96625-72-8 C₉H₇Br₂FO₂ 2,4-dibromo; 6-fluoro; ethyl ester 345.97 Bromine enhances electrophilicity; used in halogenation reactions
Methyl 2,4-dichloro-6-methylbenzoate 877151-39-8 C₉H₈Cl₂O₂ 2,4-dichloro; 6-methyl; methyl ester 223.07 Chlorine substituents increase reactivity; agrochemical precursor
Ethyl 2-(2,4-dibromo-6-fluorophenyl)acetate 1803817-32-4 C₁₀H₉Br₂FO₂ 2,4-dibromo; 6-fluoro; ethyl ester 348.89 Bromine-heavy structure; specialty synthesis

Notes:

  • Substituent Effects : Fluorine atoms enhance metabolic stability and electron-withdrawing properties, whereas bromine/chlorine increases molecular weight and reactivity in electrophilic substitution .
  • Ester Group : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, influencing their utility in synthetic pathways .

a. Structural Analogues in Agrochemicals

Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) from highlight the importance of fluorinated and methyl-substituted benzoates in herbicidal activity. Ethyl 2,4-difluoro-6-methylbenzoate may similarly act as a precursor for sulfonylurea herbicides due to its fluorine-enhanced stability .

c. Physicochemical Properties

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) has a higher molecular weight (230.21 g/mol) than the hypothetical target compound, suggesting that replacing methoxy with methyl could reduce steric hindrance while retaining fluorinated benefits .

Biological Activity

Ethyl 2,4-difluoro-6-methylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,4-difluoro-6-methylbenzoate has the molecular formula C11H10F2O2C_{11}H_{10}F_2O_2. The presence of two fluorine atoms and a methyl group on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design.

Synthesis Methods

Synthetic Routes:
The synthesis typically involves the esterification of 2,4-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production:
For large-scale production, continuous flow reactors are utilized, allowing better control over reaction conditions and increased yields. Advanced catalysts are employed to optimize the efficiency of the process.

The biological activity of ethyl 2,4-difluoro-6-methylbenzoate is largely attributed to its interaction with various biological targets:

  • Enzyme Interaction: The compound may interact with enzymes or receptors, altering their activity. The fluorine atoms enhance its stability and bioavailability.
  • Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Ethyl 2,4-difluoro-6-methylbenzoate has been explored for its antimicrobial properties. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Study on Antimicrobial Activity:
    A study evaluated the efficacy of ethyl 2,4-difluoro-6-methylbenzoate against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL, indicating strong potential as an antimicrobial agent.
  • Inhibition of Cancer Cell Lines:
    Another investigation assessed the compound's effects on human breast cancer MCF-7 cells. Ethyl 2,4-difluoro-6-methylbenzoate exhibited a growth inhibitory effect with an IC50 value of 27 nM, highlighting its potential as an anticancer agent .

Comparative Analysis

Ethyl 2,4-difluoro-6-methylbenzoate can be compared with similar compounds to understand its unique properties:

Compound Key Features Biological Activity
Ethyl benzoateLacks fluorine atomsMinimal biological activity
Methyl 2,4-difluorobenzoateContains a methyl esterModerate antimicrobial activity
Ethyl 2,3-difluoro-6-methylbenzoateDifferent fluorine positioningLimited studies available

The unique arrangement of substituents in ethyl 2,4-difluoro-6-methylbenzoate enhances its reactivity and biological interactions compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-difluoro-6-methylbenzoate
Reactant of Route 2
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Ethyl 2,4-difluoro-6-methylbenzoate

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